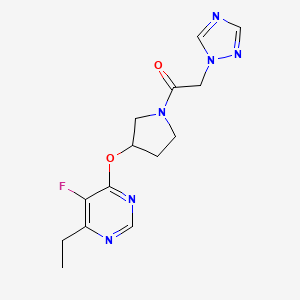

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN6O2/c1-2-11-13(15)14(18-8-17-11)23-10-3-4-20(5-10)12(22)6-21-9-16-7-19-21/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJDBUUJXVKIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=NC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the reaction of 6-ethyl-5-fluoropyrimidine with a pyrrolidine derivative, followed by the incorporation of a 1,2,4-triazole moiety. The key steps in the synthesis include:

The initial formation of the pyrimidine nucleus.

Introduction of the ethyl and fluorine groups to the pyrimidine ring.

Coupling with a pyrrolidine derivative.

Final attachment of the 1H-1,2,4-triazol-1-yl group.

Reaction conditions typically involve controlled temperatures, catalysts, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound often involves scaling up the laboratory synthesis process with optimizations for efficiency and yield. Continuous flow methods and automated synthesis equipment may be used to achieve high throughput and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to the molecule, often leading to the formation of oxides or peroxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically resulting in the formation of reduced derivatives.

Substitution: Replacement of specific atoms or groups within the molecule with alternative atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions vary depending on the specific conditions and reagents used. Oxidation typically yields oxides or ketones, reduction leads to alcohols or hydrocarbons, and substitution results in derivatives with altered functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Studied for its potential therapeutic properties, such as antiviral or anticancer activity.

Industry: Employed in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Pyrimidine-Based Derivatives

- Target Compound: Contains a 6-ethyl-5-fluoropyrimidin-4-yl group linked to pyrrolidin-1-yl via an ether bond.

- Compound: 6-ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (C₂₁H₁₉FN₄O, 362.40 g/mol). Key Differences: Replaces the pyrrolidinyloxy and triazolyl-ethanone groups with pyrazolo-pyrimidinone and aromatic substituents. The absence of a triazole may reduce hydrogen-bonding capacity compared to the target compound .

Triazole-Containing Analogues

- Compound: 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone (C₁₃H₉ClF₃N₄O). Key Differences: Substitutes pyrimidine with pyridine and uses a 1,2,3-triazole instead of 1,2,4-triazole. The trifluoromethyl group increases lipophilicity, which could alter bioavailability compared to the target compound’s fluorine substituent .

- Compounds: Include ethanone derivatives fused to imidazo-thiazole or thiazolo-triazole systems (e.g., 1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone, C₇H₇N₃OS).

Pyrazolo-Pyrimidine Derivatives ()

- Example : 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine.

Physicochemical Properties and Functional Group Impact

Biological Activity

The compound 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 318.35 g/mol. The structure incorporates a pyrimidine moiety, a pyrrolidine ring, and a triazole group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.35 g/mol |

| CAS Number | 2034319-60-1 |

Synthesis

The synthesis of this compound typically involves the coupling of pyrimidine derivatives with pyrrolidine and triazole components. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine and triazole moieties have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study:

In a study assessing the anticancer activity of related compounds, it was reported that derivatives with similar structural characteristics achieved IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The most active compounds demonstrated IC50 values of approximately 1.9 µg/mL for HCT116 compared to doxorubicin's IC50 of 3.23 µg/mL .

Antimicrobial Activity

Compounds containing pyrimidine rings have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting that the presence of the fluorinated pyrimidine enhances bioactivity.

Table: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 20 |

| 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin... | Pseudomonas aeruginosa | TBD |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways: The incorporation of triazole groups may affect signaling pathways critical for cell proliferation and survival.

- DNA Interaction: Some studies suggest that pyrimidine derivatives can intercalate with DNA, disrupting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example:

- Step 1 : Coupling of 6-ethyl-5-fluoropyrimidin-4-ol with a pyrrolidine derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

- Step 2 : Introduction of the triazole moiety via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

- Step 3 : Final purification via column chromatography or preparative HPLC to achieve >95% purity .

- Key Considerations : Monitor intermediates using -NMR and LC-MS to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- -NMR and -NMR to verify substituent positions and stereochemistry .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) .

- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, if crystallizable .

Q. What are the hypothesized biological targets based on structural motifs?

- Methodological Answer :

- The fluoropyrimidine and triazole groups suggest potential kinase inhibition (e.g., EGFR or VEGFR) due to ATP-binding site mimicry .

- In Silico Validation : Perform molecular docking studies using AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) to prioritize targets .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyrrolidine-fluoropyrimidine coupling step?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) or organocatalysts for efficiency .

- Solvent Optimization : Compare DMF, THF, and toluene under reflux; DMF often enhances solubility of polar intermediates .

- Yield Data :

| Condition | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Room temperature | None | THF | 35 |

| Reflux | Pd(OAc) | DMF | 72 |

| Microwave-assisted | CuI | DMSO | 68 |

Q. How to resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Validation :

- Replicate experiments in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Use isothermal titration calorimetry (ITC) to measure binding affinity directly .

- Metabolic Stability : Check for off-target effects via cytochrome P450 inhibition assays or metabolic profiling (LC-MS/MS) .

- Example : If IC varies between 10 nM (enzymatic) and 1 µM (cell-based), consider cell permeability issues (evaluate logP and PSA) .

Q. What strategies are effective for improving aqueous solubility without compromising activity?

- Methodological Answer :

- Structural Modifications :

- Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the pyrrolidine nitrogen .

- Co-crystallization with cyclodextrins for formulation .

- Data-Driven Approach :

- Measure solubility in PBS (pH 7.4) and correlate with computational logS predictions (e.g., using ACD/Labs) .

Experimental Design Considerations

Q. How to design a robust SAR study for this compound?

- Methodological Answer :

- Core Modifications :

- Vary substituents on the fluoropyrimidine (e.g., replace ethyl with methyl or isopropyl) .

- Explore triazole replacements (e.g., tetrazole or imidazole) .

- Data Collection :

- Test derivatives in a kinase panel (≥20 kinases) to identify selectivity trends .

- Use SPR (surface plasmon resonance) for kinetic parameter determination (k, k) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.